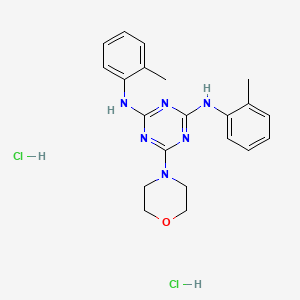

6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

CAS No.: 1216850-41-7

Cat. No.: VC6505685

Molecular Formula: C21H26Cl2N6O

Molecular Weight: 449.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216850-41-7 |

|---|---|

| Molecular Formula | C21H26Cl2N6O |

| Molecular Weight | 449.38 |

| IUPAC Name | 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C21H24N6O.2ClH/c1-15-7-3-5-9-17(15)22-19-24-20(23-18-10-6-4-8-16(18)2)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |

| Standard InChI Key | LQQVVQXRQOBUCK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4C.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound 6-morpholino-N2,N4-di-o-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride (PubChem CID: 18580247 ) is a dihydrochloride salt featuring a 1,3,5-triazine core substituted with morpholino and o-tolyl groups. Its systematic IUPAC name is 2-N,4-N-bis(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine dihydrochloride . The molecular formula is C21H25Cl2N6O, with a molecular weight of 457.3 g/mol .

Table 1: Key Molecular Properties

Structural Features

The 1,3,5-triazine ring serves as the central scaffold, with substitutions at positions 2, 4, and 6:

-

N2 and N4: Occupied by o-tolyl (2-methylphenyl) groups.

-

C6: Substituted with a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) .

The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmacological applications .

Synthesis and Reaction Pathways

Table 2: Comparative Synthesis of Triazine Derivatives

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

-

Nucleophilic Attack: The amine group of o-toluidine attacks the electron-deficient triazine ring, displacing chloride ions.

-

Aromatic Stabilization: Resonance stabilization of the triazine intermediate facilitates subsequent substitutions .

Steric hindrance from the o-tolyl groups may necessitate elevated temperatures or prolonged reaction times for complete conversion .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the triazine ring .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume